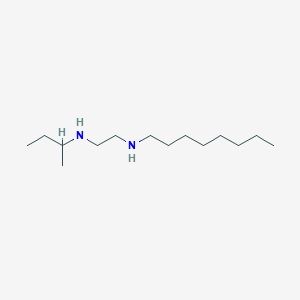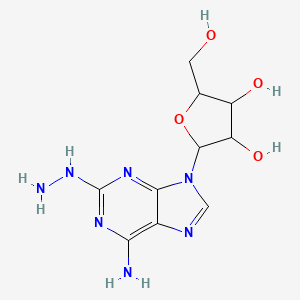![molecular formula C26H30N2O5 B13393403 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13393403.png)
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Leu-Pro-OH: is a compound used in peptide synthesis. It consists of three components: fluorenylmethyloxycarbonyl (Fmoc), leucine (Leu), and proline (Pro). The Fmoc group is a protecting group used to shield the amino group during peptide synthesis, allowing for the stepwise construction of peptides.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Leu-Pro-OH typically involves the following steps:
Industrial Production Methods: Industrial production of Fmoc-Leu-Pro-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve high purity.
化学反应分析
Types of Reactions:
Oxidation: Fmoc-Leu-Pro-OH can undergo oxidation reactions, particularly at the proline residue.
Reduction: Reduction reactions can target the Fmoc group, leading to its removal.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of proline.
Reduction: Deprotected leucine-proline dipeptide.
Substitution: Substituted derivatives with new functional groups.
科学研究应用
Chemistry: Fmoc-Leu-Pro-OH is widely used in solid-phase peptide synthesis (SPPS) for the stepwise construction of peptides. It serves as a building block for synthesizing various peptides and proteins .
Biology: In biological research, Fmoc-Leu-Pro-OH is used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. It is also used in the development of peptide-based drugs .
Medicine: Fmoc-Leu-Pro-OH is utilized in the synthesis of peptide-based therapeutics, including antimicrobial peptides, enzyme inhibitors, and hormone analogs .
Industry: In the industrial sector, Fmoc-Leu-Pro-OH is used in the production of cosmetic peptides, agricultural peptides, and peptide-based materials .
作用机制
Mechanism: The Fmoc group protects the amino group of leucine during peptide synthesis. The protection is achieved by forming a stable carbamate linkage, which prevents unwanted side reactions .
Molecular Targets and Pathways: The primary target of Fmoc-Leu-Pro-OH is the amino group of leucine. The Fmoc group is removed by base-catalyzed cleavage, typically using piperidine, to expose the free amino group for further peptide elongation .
相似化合物的比较
Fmoc-Leu-OH: Similar to Fmoc-Leu-Pro-OH but lacks the proline residue.
Fmoc-Pro-OH: Contains the Fmoc-protected proline but lacks leucine.
Fmoc-Gly-OH: Contains glycine instead of leucine or proline.
Uniqueness: Fmoc-Leu-Pro-OH is unique due to the presence of both leucine and proline residues, which provide specific structural and functional properties in peptide synthesis. The combination of these residues allows for the synthesis of peptides with unique sequences and properties .
属性
分子式 |
C26H30N2O5 |
|---|---|
分子量 |
450.5 g/mol |
IUPAC 名称 |
1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H30N2O5/c1-16(2)14-22(24(29)28-13-7-12-23(28)25(30)31)27-26(32)33-15-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,16,21-23H,7,12-15H2,1-2H3,(H,27,32)(H,30,31) |
InChI 键 |
FITYSLDOLQCIDF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate](/img/structure/B13393326.png)
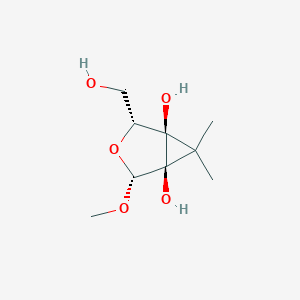
![(1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecan-15-one](/img/structure/B13393342.png)
![4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B13393349.png)

![4-[5-(3,4-Dihydroxyphenyl)-4,5-dihydroxypent-1-ynyl]benzene-1,2-diol](/img/structure/B13393369.png)
![3,4,5-trihydroxy-6-[(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)oxy]oxane-2-carboxylic acid](/img/structure/B13393383.png)

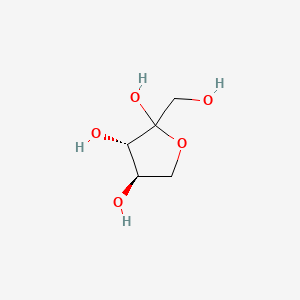
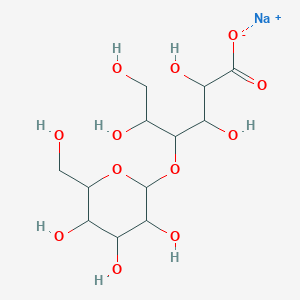
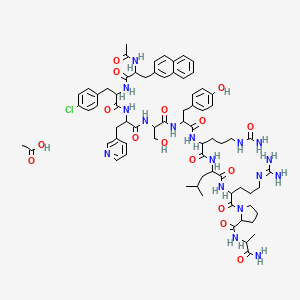
![2-Bromo-1-[6-(4-methoxyphenyl)-2-methylpyridin-3-YL]ethanone hydrobromide](/img/structure/B13393416.png)
